Chenodeoxycholic Acid

Description

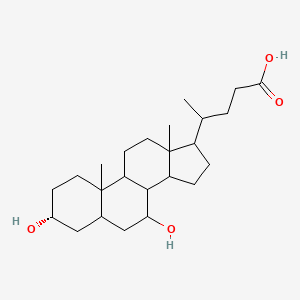

Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-BSWAIDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020260 | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0899 mg/mL | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-25-9 | |

| Record name | Chenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chenodiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chenodeoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHENODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEI24LG0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171, 165 - 167 °C | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Extraction and Purification from Swine Bile Solids

Pre-Treatment and Esterification

Swine bile solids, containing 5–35% chenodeoxycholic acid (CDCA), undergo pre-treatment with organic solvents (ethyl acetate or acetone) and salts (5–10 wt% sodium chloride or magnesium sulfate) to remove fatty acids and insoluble impurities. The addition of salt enhances filtration efficiency by dehydrating the mixture, while excessive salt (>10 wt%) introduces purification challenges. Subsequent esterification involves refluxing the residue with methanol and sulfuric acid at 60–65°C for 4–6 hours, converting free acids into methyl esters (CDCA-Me, HDCA-Me). Neutralization with sodium bicarbonate halts the reaction, yielding a mixture with 85–90% ester content.

Key Parameters for Esterification

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| Methanol Volume | 1.5–3× residue mass | <1.5×: Poor solubility |

| Reaction Temperature | 60–65°C | >65°C: Side reactions increase |

| Catalyst (H₂SO₄) | 2–3 wt% | Excess: Over-esterification |

Acetylation and Crystallization

Acetylation of hydroxyl groups at positions 3α and 7α employs anhydrous acetic acid and sodium acetate under reflux in toluene. This step converts esters into acetylated derivatives (CDCA-diAc-Me), which are then crystallized using hexane or heptane. Cooling the solution to 0–5°C induces crystallization, with three recrystallizations in methanol required to achieve >99% purity.

Deprotection and Final Purification

Base-mediated deprotection (NaOH or KOH) removes acetyl groups, followed by acidification to pH 2–3 to precipitate CDCA. Crystallization in water at 35–40°C yields pharmaceutical-grade CDCA with a melting point of 127–129°C and specific rotation $$[α]_D^{25} +15.2°$$ (c=1, CHCl₃). This method achieves 70–75% overall yield but requires 12–14 days due to multi-step purification.

Chemical Synthesis from Cholic Acid

Esterification and Selective Acetylation

Cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) serves as the starting material for synthetic routes. Esterification with methanol and HCl produces methyl cholate, which undergoes selective acetylation at 3α and 7α positions using acetic anhydride and $$N,N$$-dimethylpyridine in dichloromethane. The reaction avoids 12α-hydroxyl protection, simplifying subsequent oxidation steps.

Oxidation and Wolff-Kishner Reduction

Oxidation of the 12α-hydroxyl group to a ketone employs chromium trioxide ($$CrO_3$$) in acetic acid, forming 3α,7α-diacetyl-12-ketothis compound. Wolff-Kishner reduction with hydrazine and potassium hydroxide removes the ketone group, yielding 3α,7α-diacetyl-CDCA. Hydrolysis with aqueous NaOH followed by acid precipitation isolates CDCA with 80–85% purity.

Comparative Efficiency of Synthetic Routes

| Step | Yield (%) | Purity (%) | Time (Hours) |

|---|---|---|---|

| Esterification | 92 | 95 | 6 |

| Acetylation | 88 | 90 | 8 |

| Wolff-Kishner | 75 | 85 | 12 |

Industrial-Scale Optimization Strategies

Challenges and Limitations

Source Dependency in Biological Extraction

Swine bile availability fluctuates due to agricultural practices and disease outbreaks (e.g., swine flu), causing supply chain instability. Synthetic routes mitigate this but require costly cholic acid derivatives.

Byproduct Management

The Wolff-Kishner reduction generates nitrogen gas and ammonia, necessitating scrubbing systems to meet emissions standards.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chénodexycholique (acide) a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour le traitement des calculs biliaires de cholestérol et de la xanthomatose cérébrotendineuse, une maladie génétique rare du métabolisme du cholestérol. En chimie, le chénodexycholique (acide) est étudié pour son rôle dans la synthèse d'autres acides biliaires et son potentiel en tant qu'agent thérapeutique. En biologie, il est utilisé pour étudier les mécanismes du métabolisme des acides biliaires et ses effets sur le microbiome intestinal.

Mécanisme d'action

Le chénodexycholique (acide) exerce ses effets en supprimant la synthèse hépatique du cholestérol et de l'acide cholique, ce qui entraîne une augmentation de la production de bile non saturée en cholestérol. Ce processus aide à dissoudre les calculs biliaires de cholestérol. De plus, le chénodexycholique (acide) inhibe l'absorption du cholestérol dans l'intestin, réduisant encore la formation de calculs biliaires. Les cibles moléculaires et les voies impliquées comprennent la suppression des enzymes de synthèse du cholestérol et la modulation des protéines de transport des acides biliaires.

Applications De Recherche Scientifique

Treatment of Cerebrotendinous Xanthomatosis

Overview

Cerebrotendinous xanthomatosis is a rare genetic disorder caused by a deficiency in the enzyme sterol 27-hydroxylase, leading to the accumulation of cholesterol and cholestanol in various tissues. CDCA serves as a replacement therapy to facilitate the breakdown of these substances.

Clinical Evidence

A clinical evidence review indicated that treatment with CDCA significantly improved serum cholestanol levels and urinary bile alcohol levels in patients with cerebrotendinous xanthomatosis. In a retrospective cohort study involving 35 patients over an average treatment duration of 10.74 years, 100% experienced biochemical improvement, while over 70% showed stabilization or improvement in clinical symptoms .

Data Summary

| Study | Patient Count | Follow-Up Duration | Key Findings |

|---|---|---|---|

| CDCA-STUK-15-001 | 35 | 10.74 years | Significant reduction in cholestanol levels; symptom resolution in diarrhea and cognitive impairment |

| CDCA-STRCH-CR-14-001 | 28 | 5.75 years | Stabilization of disease symptoms; fewer positive outcomes compared to main study |

| Del Mar Amador et al. (2018) | 14 | 5 years | Improvement in serum cholestanol; disease progression assessed |

Gallstone Dissolution

Mechanism of Action

CDCA is effective in dissolving cholesterol gallstones through its ability to reduce cholesterol saturation in bile. It alters the composition of bile, enhancing solubilization and facilitating the dissolution of gallstones.

Clinical Application

Chenodiol (a formulation of CDCA) has been utilized at a dosage of 750 mg/day for up to two years in selected patients, demonstrating effectiveness for gallstone dissolution .

Modulation of Gut Microbiome

Research Insights

Recent studies have highlighted the role of CDCA in modulating the gut microbiome, which can lead to improved overall health outcomes. The alteration of gut microbiota composition by CDCA may contribute to enhanced metabolic functions and disease resistance .

Pharmaceutical Applications in Biotechnology

Transplantation and Tissue Delivery

CDCA has been investigated for its potential applications in bio-encapsulation and transplantation, particularly concerning pancreatic islet cells for type 1 diabetes treatment. Its properties may enhance tissue delivery systems, making it a valuable compound in regenerative medicine .

Case Studies

-

Case Study on Neonatal Cholestasis

A case study reported the successful use of CDCA in a neonate presenting with cholestasis due to cerebrotendinous xanthomatosis. The early intervention led to significant clinical improvement, underscoring the importance of timely diagnosis and treatment . -

Long-term Treatment Outcomes

A longitudinal study on patients treated with CDCA for cerebrotendinous xanthomatosis revealed sustained biochemical improvements over several years, supporting its long-term efficacy and safety profile .

Safety Profile

While CDCA is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances and rare serious events like toxic hepatitis. Monitoring during treatment is essential to manage any potential side effects effectively .

Mécanisme D'action

Chenodiol exerts its effects by suppressing the hepatic synthesis of cholesterol and cholic acid, leading to an increase in the production of cholesterol-unsaturated bile. This process helps dissolve cholesterol gallstones. Additionally, chenodiol inhibits the absorption of cholesterol in the intestines, further reducing the formation of gallstones . The molecular targets and pathways involved include the suppression of cholesterol synthesis enzymes and the modulation of bile acid transport proteins .

Comparaison Avec Des Composés Similaires

Enzyme Inhibition and Molecular Interactions

- AKR1D1 Inhibition: CDCA is a non-competitive inhibitor of human steroid 5β-reductase (Ki = 3.2 µM), whereas UDCA has weaker inhibitory effects (Ki = 9.8 µM) .

- RamR Binding : CDCA binds multidrug resistance regulator RamR with KD = 65.3 µM, inducing conformational changes distinct from cholic acid .

Activité Biologique

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond its digestive functions, CDCA has significant biological activities that have been extensively studied, particularly in relation to metabolic disorders, liver diseases, and gallstone dissolution.

CDCA functions primarily by:

- Dissolving Cholesterol Gallstones : CDCA reduces cholesterol saturation in bile, facilitating the dissolution of cholesterol gallstones. It does this by promoting biliary cholesterol desaturation and inhibiting hepatic cholesterol synthesis .

- Regulating Bile Acid Synthesis : It suppresses the synthesis of both cholesterol and cholic acid in the liver, gradually replacing them with bile acids that are less harmful to liver cells .

- Modulating Gut Microbiome : Recent studies indicate that CDCA can influence gut microbiota composition, which may enhance metabolic health and reduce inflammation .

Clinical Applications

CDCA is clinically utilized for several conditions:

- Gallstone Dissolution : CDCA is effective in treating cholesterol gallstones. A study reported that patients treated with CDCA showed significant reductions in gallstone size or complete dissolution .

- Cerebrotendinous Xanthomatosis (CTX) : In patients with CTX, CDCA therapy has led to improvements in serum cholestanol levels and stabilization of neurological symptoms .

- Metabolic Disorders : Research suggests that CDCA can activate brown adipose tissue (BAT), leading to increased energy expenditure and potential benefits for obesity management .

Table 1: Summary of Clinical Studies on CDCA

Case Studies

-

Gallstone Treatment :

- A clinical trial involving 10 patients with gallstones demonstrated that administration of 1 g of CDCA daily resulted in the disappearance or reduction of stones in several cases. Liver biopsies indicated minor changes, but no serious adverse effects were reported.

-

Cerebrotendinous Xanthomatosis :

- In a retrospective analysis of patients treated with CDCA, there was a notable decrease in cholestanol levels, indicating effective control over biochemical markers associated with CTX. Additionally, clinical assessments showed stabilization or improvement in disability scores among younger patients with lower baseline disability.

Safety and Side Effects

CDCA is generally well-tolerated; however, mild-to-moderate side effects can occur, including diarrhea and abdominal discomfort. Serious adverse events are rare but can include hepatotoxicity .

Q & A

Q. What are the primary biochemical roles of chenodeoxycholic acid in mammalian systems, and how can these be experimentally validated?

CDCA functions as a lipid emulsifier, Farnesoid X Receptor (FXR) agonist, and regulator of cholesterol homeostasis. To validate these roles:

- Use in vitro assays (e.g., luciferase reporter systems for FXR activation) and lipid solubilization tests .

- Quantify cholesterol crystallization inhibition via bile acid supersaturation models .

- Validate metabolic effects using hepatocyte cultures or animal models with bile acid sequestration techniques .

Q. What standardized analytical methods are recommended for quantifying CDCA in biological matrices?

- High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used for bile acid profiling .

- Molecularly imprinted polymer (MIP)-based sensors (e.g., QCM nanosensors) offer high specificity for distinguishing CDCA from structurally similar bile acids like cholic acid .

- Enzymatic assays (e.g., 3α-hydroxysteroid dehydrogenase) can measure total bile acids but lack CDCA specificity .

Q. How is CDCA synthesized industrially, and what are the key quality control parameters?

- CDCA is primarily derived from cholic acid via 7α-dehydroxylation or microbial biotransformation. Key steps include:

- Chemical reduction of 7-keto intermediates .

- Purity validation (>95%) via HPLC and nuclear magnetic resonance (NMR) .

- Critical quality parameters: absence of lithocholic acid (hepatotoxic metabolite) and residual solvents .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on CDCA’s dual roles in cholesterol regulation (e.g., gallstone dissolution vs. bile cholesterol saturation)?

- Context-dependent analysis : CDCA reduces cholesterol saturation in human gallstones but may increase it in canine models due to species-specific bile acid metabolism .

- Methodological adjustments : Use isotopic tracer studies (e.g., deuterated cholesterol) to track cholesterol flux in vivo .

- Dose optimization : Clinical studies suggest 750 mg/day in adults balances efficacy and hepatotoxicity .

Q. What experimental strategies mitigate CDCA’s hepatotoxicity in in vitro and in vivo models?

- Conjugation approaches : Glycine or taurine conjugation reduces membrane disruption in hepatocytes .

- Targeted delivery systems : Nanoparticle encapsulation improves bile acid specificity and minimizes off-target effects .

- Co-administration with ursodeoxycholic acid (UDCA) counteracts CDCA-induced cytotoxicity .

Q. What are the challenges in designing clinical trials for CDCA in rare diseases like cerebrotendinous xanthomatosis (CTX)?

- Small cohort sizes : Retrospective multi-center collaborations are critical (e.g., European studies with n=35–28) .

- Endpoint selection : Use surrogate biomarkers (e.g., serum cholestanol) and neuroimaging to assess efficacy .

- Long-term safety monitoring : Track liver enzymes and bile acid profiles to detect subclinical hepatotoxicity .

Q. How do structural modifications of CDCA (e.g., 6α-ethyl derivatives) enhance FXR agonism, and what are the trade-offs?

- 6α-ethyl-CDCA (obeticholic acid) : Increases FXR binding affinity 100-fold but elevates pruritus risk in patients .

- Methodological insights : Molecular docking studies and X-ray crystallography reveal steric and electronic interactions at the FXR ligand-binding domain .

- Balancing potency and safety : In silico toxicity prediction models (e.g., ProTox-II) guide derivative optimization .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies between in vitro and in vivo CDCA efficacy data?

- Physiological relevance : In vitro models often lack bile acid enterohepatic circulation, altering exposure kinetics .

- Microbiome considerations : Gut microbiota metabolize CDCA into lithocholic acid, requiring germ-free models for mechanistic studies .

- Multi-omics integration : Pair transcriptomics (e.g., FXR target genes) with metabolomics to resolve pathway-specific effects .

Q. Why do studies report conflicting results on CDCA’s impact on intestinal barrier function?

- Dose-dependent effects : Low doses enhance barrier integrity via FXR signaling, while high doses disrupt tight junctions .

- Model variability : Use polarized epithelial cell monolayers (e.g., Caco-2) with TEER measurements for standardized assessments .

Methodological Best Practices

Q. What protocols optimize CDCA stability in experimental formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.